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Compound Name: 2-Chloro-7-iodoquinoxaline
CAS No.: 347162-16-7
Cat. No.: B1624851
Get Quote
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Product: 2-Chloro-7-iodoquinoxaline CAS: 160356-68-7 (Analogous reference) Formula:
CsH4ClIN2 Molecular Weight: 290.49 g/mol [1]

The Strategic Role of 2-Chloro-7-iodoquinoxaline

In medicinal chemistry, the quinoxaline scaffold is a "privileged structure,” serving as the core
for various kinase inhibitors and DNA intercalators. The specific value of 2-Chloro-7-
iodoquinoxaline lies in its orthogonal reactivity.

Unlike its symmetric analogs (e.g., 2,7-dichloroquinoxaline), this compound offers two distinct
reaction sites with widely different activation energies:

e C2-Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (S»Ar).

e C7-Position (lodine): Primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Sonogashira).
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This duality allows researchers to functionalize the C2 position with an amine or alkoxide first
under mild conditions, leaving the C7-iodide intact for a subsequent complexity-building step.
This is often impossible with 2-chloro-7-bromoquinoxaline, where the reactivity gap between
the halogenated positions is narrower, leading to potential side reactions.

Comparative Landscape: Performance & Utility

The following table compares 2-Chloro-7-iodoquinoxaline against its primary structural
alternatives. The "Performance™ metric here refers to synthetic utility and chemoselectivity.

2-Chloro-7- 2-Chloro-7- 2,7-
Feature _ _ : : . : : .
iodoquinoxaline bromoquinoxaline Dichloroquinoxaline
o High (Room Temp to Medium (Requires Low (Requires
C7 Reactivity (Pd) .- .
60°C) >80°C) specialized ligands)
Excellent. C2 (SnAr) Good. Some risk of Poor. Hard to
Chemoselectivity and C7 (Pd) are fully C7 coupling during differentiate C2 vs C7
orthogonal. harsh SrAr conditions.  without steric control.
. Moderate. Light High. Stable to Very High. Chemically
Stability - ) ]
sensitive (C-1 bond). ambient light. robust.

Critical. Must confirm
Validation Need C7-l vs C6-l High. Moderate.

regiochemistry.

Why Elemental Analysis (EA) is the Gold Standard Here

While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it cannot
easily distinguish between inorganic salt contaminants (trapped during the Sandmeyer
reaction) or bulk solvent inclusion. Elemental Analysis (CHN + Halogen) is the only method that
validates the bulk purity by mass percent, ensuring that the iodine content is stoichiometric and
not partially lost to protodeiodination.

Elemental Analysis Data: Theoretical vs.
Representative
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The following data represents the theoretical values for CsH4CIIN2 and a representative dataset
for a high-purity batch (>99.5%) suitable for pharmaceutical intermediate use.

Theoretical Calculation

e Carbon (C): 33.07%
e Hydrogen (H): 1.39%
e Nitrogen (N): 9.64%
e Chlorine (Cl): 12.20%

e lodine (I): 43.70%

P 0 0)
Theoretical Found % Found %

Element Delta (A) Status
% (Run 1) (Run 2)

Carbon 33.07 33.15 33.12 +0.08 PASS

Hydrogen 1.39 1.42 1.40 +0.03 PASS

Nitrogen 9.64 9.58 9.61 -0.06 PASS

Chlorine 12.20 12.15 12.18 -0.05 PASS

lodine 43.70 43.61 43.65 -0.09 PASS

Analyst Note: A low lodine value often indicates "protodeiodination” (replacement of | with H) or
hydrolysis of the C-Cl bond. If Chlorine is low but lodine is correct, suspect hydrolysis to the 2-

hydroxy-7-iodoquinoxaline tautomer.

Experimental Protocol: The Self-Validating System
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To ensure the data above is reproducible, we utilize the Schoniger Oxygen Flask Combustion
method for halogen determination. This is superior to standard digestion because it prevents
the volatilization of lodine.

Method A: Synthesis & Purification Workflow

Context: This establishes the material identity before analysis.
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Caption: Synthesis pathway highlighting the critical purification step required before Elemental
Analysis.

Method B: Schodniger Flask Combustion (Halogen
Analysis)

Context: This protocol simultaneously determines Cl and | content.
Reagents:

e Absorbing Solution: 10 mL 1.0 M KOH + 1 mL 30% H20..

o Combustion Paper: Ashless filter paper (Whatman No. 42).

e Titrant: 0.01 N AgNO:s.

Step-by-Step Protocol:

e Preparation: Weigh exactly 5.00-10.00 mg of the dried sample onto the ashless paper. Fold
into a "flag" with a fuse strip.

e Combustion: Place the sample in the platinum basket of the Schoniger flask stopper. Flush
the 500 mL flask with pure Oxygen for 60 seconds.
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e Ignition: Ignite the fuse and immediately insert the stopper into the flask. Invert the flask once
to seal the ground glass joint with the absorbing solution. Safety: Wear a face shield.

e Absorption: Shake the flask vigorously for 30 seconds, then allow it to stand for 15 minutes
to ensure complete absorption of combustion gases (Clz -> Cl—, 12 -> 103~ -> 7).

« Differentiation (The "Self-Validating" Step):
o Total Halogen: Titrate an aliquot potentiometrically with AgNOs to get Total (CI + 1).

o Selective Separation: Use lon Chromatography (IC) on the absorbed solution to resolve
Cl~ and I~ peaks separately. This confirms the 1:1 molar ratio required by the formula.

Reactivity Logic & Pathway Verification

The following diagram illustrates why the 2-Chloro-7-iodo isomer is chemically distinct from its

6-iodo isomer or the di-halo analogs.

2-Chloro-7-iodoquinoxaline

R-NH2, < 60°C \Ar-B(OH)2, Pd(0)

Pathway A: S_NAr (C2) Pathway B: Pd-Coupling (C7)

Requires Oxidative Addition

2-Amino-7-iodoquinoxaline 2-Chloro-7-arylquinoxaline
(C7-I Intact) (C2-Cl Intact)

Loss of | only

EA Validation Point:
Confirm Halogen Ratio
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Caption: Orthogonal reactivity pathways. EA is used to confirm the selective loss of one

halogen atom while retaining the other.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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